Cas no 76437-38-2 (methyl 2,3,5,6-tetrafluoro-4-methylbenzoate)
methyl 2,3,5,6-tetrafluoro-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2,3,5,6-tetrafluoro-4-methylbenzoate
- benzoic acid, 2,3,5,6-tetrafluoro-4-methyl-, methyl ester
- LogP
- AT29709
- Methyl 4-methyl-2,3,5,6-tetrafluorobenzoate
- SCHEMBL523604
- RHPNCDOQOUOQOZ-UHFFFAOYSA-N
- 76437-38-2
-
- Inchi: 1S/C9H6F4O2/c1-3-5(10)7(12)4(9(14)15-2)8(13)6(3)11/h1-2H3
- InChI Key: RHPNCDOQOUOQOZ-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=O)OC)C(=C(C=1C)F)F)F
Computed Properties
- Exact Mass: 222.03039208g/mol
- Monoisotopic Mass: 222.03039208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
methyl 2,3,5,6-tetrafluoro-4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008310-250mg |
Methyl 2,3,5,6-tetrafluoro-4-methylbenzoate |
76437-38-2 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Alichem | A015008310-500mg |
Methyl 2,3,5,6-tetrafluoro-4-methylbenzoate |
76437-38-2 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A015008310-1g |
Methyl 2,3,5,6-tetrafluoro-4-methylbenzoate |
76437-38-2 | 97% | 1g |
$1519.80 | 2023-09-01 |
methyl 2,3,5,6-tetrafluoro-4-methylbenzoate Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on methyl 2,3,5,6-tetrafluoro-4-methylbenzoate
Methyl 2,3,5,6-Tetrafluoro-4-Methylbenzoate (CAS No. 76437-38-2): A Comprehensive Overview
Methyl 2,3,5,6-tetrafluoro-4-methylbenzoate (CAS No. 76437-38-2) is a highly fluorinated aromatic compound that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a benzoate ester group and multiple fluorine atoms strategically positioned on the aromatic ring. The presence of these fluorine atoms imparts distinctive chemical properties, making it a valuable material in fields such as pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the potential of methyl 2,3,5,6-tetrafluoro-4-methylbenzoate in enhancing the stability and bioavailability of drug molecules. Fluorine substitution in aromatic compounds is known to increase lipophilicity and reduce metabolic susceptibility, which are critical factors in drug design. Researchers have explored its role as an intermediate in the synthesis of complex fluorinated pharmaceuticals, particularly in the development of antiviral and anticancer agents.
In the realm of agrochemicals, methyl 2,3,5,6-tetrafluoro-4-methylbenzoate has been investigated for its potential as a precursor in the synthesis of herbicides and insecticides. Its high stability under environmental conditions makes it an attractive candidate for agricultural applications. Recent advancements in green chemistry have also led to the exploration of more sustainable synthesis methods for this compound.
The synthesis of methyl 2,3,5,6-tetrafluoro-4-methylbenzoate typically involves multi-step processes that include fluorination reactions and esterification. One common approach is the nucleophilic aromatic substitution (NAS) method, where fluorine atoms are introduced at specific positions on the aromatic ring. This process requires precise control over reaction conditions to ensure high yields and selectivity.
From a structural perspective, methyl 2,3,5,6-tetrafluoro-4-methylbenzoate exhibits a high degree of symmetry due to the placement of fluorine atoms at positions 2, 3
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